molecular formula C13H13ClN2O B12663144 1-Benzyl-2-((hydroxyimino)methyl)pyridinium chloride CAS No. 36741-85-2

1-Benzyl-2-((hydroxyimino)methyl)pyridinium chloride

Cat. No.: B12663144
CAS No.: 36741-85-2
M. Wt: 248.71 g/mol
InChI Key: DMOUGVRKNQFSTB-UHFFFAOYSA-N
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Description

1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a benzyl group and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE typically involves the reaction of 2-chloromethylpyridine with benzylamine, followed by the introduction of the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pyridinium ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE can be compared with other similar compounds, such as:

    2-[(HYDROXYIMINO)(METHYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Similar structure but with a methylthio group instead of a benzyl group.

    2-[(HYDROXYIMINO)(PHENYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Contains a phenylthio group, showing different reactivity and biological activity.

    2-(HYDROXYIMINOMETHYL)-1-METHYLPYRIDINIUM CHLORIDE: Known for its high activity as an acetylcholinesterase reactivator.

The uniqueness of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

36741-85-2

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

(NE)-N-[(1-benzylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride

InChI

InChI=1S/C13H12N2O.ClH/c16-14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12;/h1-10H,11H2;1H

InChI Key

DMOUGVRKNQFSTB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2/C=N/O.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=NO.[Cl-]

Origin of Product

United States

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